molecular formula C22H31N5O4S B11242666 2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B11242666
M. Wt: 461.6 g/mol
InChI Key: ZYQVOZNODSZYMQ-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the piperazine core: This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with piperazine under basic conditions.

    Pyrimidine ring formation: The piperazine derivative is then reacted with 4-methyl-6-chloropyrimidine in the presence of a base to form the desired pyrimidine ring.

    Piperidine substitution: Finally, the piperidine group is introduced by reacting the intermediate with piperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include sulfides.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
  • 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Uniqueness

2-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is unique due to the presence of the 2,5-dimethoxybenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H31N5O4S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C22H31N5O4S/c1-17-15-21(25-9-5-4-6-10-25)24-22(23-17)26-11-13-27(14-12-26)32(28,29)20-16-18(30-2)7-8-19(20)31-3/h7-8,15-16H,4-6,9-14H2,1-3H3

InChI Key

ZYQVOZNODSZYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCCC4

Origin of Product

United States

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